molecular formula C12H21BF2O2 B2594606 4,4-Difluorocyclohexylboronic Acid Pinacol Ester CAS No. 2152645-00-4

4,4-Difluorocyclohexylboronic Acid Pinacol Ester

Cat. No. B2594606
CAS RN: 2152645-00-4
M. Wt: 246.1
InChI Key: PSISDAHBTZUUKR-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexylboronic Acid Pinacol Ester is a chemical compound used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 4,4-Difluorocyclohexylboronic Acid Pinacol Ester is C12H21BF2O2 . The InChI code for this compound is 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4,4-Difluorocyclohexylboronic Acid Pinacol Ester is 246.10 . The compound should be stored in a freezer .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4,4-Difluorocyclohexylboronic Acid Pinacol Ester serves as a versatile building block in organic synthesis. Chemists use it to construct complex molecules, especially in the design of pharmaceuticals. Its unique fluorinated structure enhances drug stability, bioavailability, and metabolic properties. Researchers have successfully incorporated this compound into drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders .

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester participates in this palladium-catalyzed coupling reaction, allowing chemists to synthesize biaryl compounds. These biaryls find applications in materials science, agrochemicals, and pharmaceuticals. The fluorine atoms in the compound contribute to the stability and reactivity of the resulting products .

Fluorinated Building Blocks for Materials Science

Fluorinated organic compounds play a crucial role in designing advanced materials. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester, due to its fluorine substituents, contributes to the development of functional polymers, liquid crystals, and optoelectronic materials. Researchers explore its use in OLEDs (organic light-emitting diodes), sensors, and other cutting-edge technologies .

Boronic Acid-Based Sensors

Boronic acids are known for their reversible binding to diols and sugars. Researchers have utilized 4,4-Difluorocyclohexylboronic Acid Pinacol Ester as a recognition element in fluorescent or colorimetric sensors. These sensors detect glucose levels, environmental pollutants, and other analytes. The compound’s unique boron-fluorine interactions enhance sensor selectivity and sensitivity .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores non-covalent interactions between molecules. 4,4-Difluorocyclohexylboronic Acid Pinacol Ester participates in host-guest systems, forming inclusion complexes with various guest molecules. These interactions have applications in drug delivery, molecular recognition, and catalysis. The compound’s rigid cyclohexyl framework influences the binding properties .

Fluorinated Boronate-Based Probes for Imaging and Sensing

Researchers have developed boronate-based probes for imaging biological processes. By incorporating fluorinated boronic acids, including 4,4-Difluorocyclohexylboronic Acid Pinacol Ester, into fluorescent dyes or nanoparticles, they can visualize specific cellular events. These probes enable real-time monitoring of glucose fluctuations, enzyme activities, and intracellular pH changes .

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSISDAHBTZUUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2152645-00-4
Record name 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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